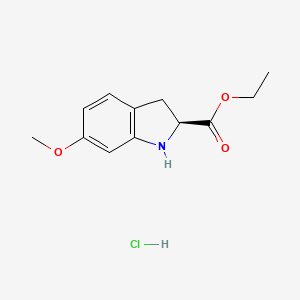
(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride” appears to be a chemical compound. The “(S)” indicates it’s the S-enantiomer of the compound, which refers to its specific spatial arrangement. “Ethyl” and “methoxy” are common groups in organic chemistry, and “indoline” suggests it contains an indoline group, which is a nitrogenous cyclic structure. “Carboxylate” indicates the presence of a carboxylic acid ester group, and “hydrochloride” means it’s a hydrochloride salt.
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the indoline ring, introduction of the ethyl carboxylate group at the 2-position, and methoxy group at the 6-position. The final step would probably involve the formation of the hydrochloride salt. However, without specific literature or experimental procedures, this is purely speculative.Molecular Structure Analysis
Based on the name, this compound likely contains an indoline ring, which is a fused six-membered benzene ring and five-membered nitrogen-containing ring. The ethyl carboxylate is likely attached at the 2-position of the indoline, and the methoxy group at the 6-position. As a hydrochloride, it would also have an attached chloride ion.Chemical Reactions Analysis
Without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, typical reactions might involve the carboxylate or methoxy groups, or possibly electrophilic aromatic substitution on the indoline ring.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. As a hydrochloride salt, it would likely be soluble in water. The presence of the ethyl carboxylate might give it some solubility in organic solvents as well.Applications De Recherche Scientifique
Antioxidant and Genotoxic Activities
- Ethoxyquin, a structurally related compound, and its salts have been studied for their cytotoxicity and genotoxic effects, as well as for their antioxidant properties. Although not directly related to (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride, the study on ethoxyquin salts indicates the interest in understanding the biological activities of such compounds, which could extend to the study of (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in similar contexts (Blaszczyk & Skolimowski, 2006).
Fluorescence Labeling and Biological Imaging
- 6-Methoxy-4-quinolone, another compound with a methoxy group similar to the subject of your query, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its characteristics suggest potential applications in fluorescent labeling and biological imaging, indicating possible research avenues for (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride in the development of fluorescent labeling agents or probes for bioimaging (Hirano et al., 2004).
Metabolism and Drug Development
- The metabolism of 8-aminoquinoline compounds, which include a methoxy group, has been explored to understand their transformation in biological systems, highlighting the importance of studying such transformations for drug development and safety evaluation. This could be relevant for understanding how (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is metabolized in biological systems, contributing to its potential development as a therapeutic agent (Theoharides et al., 1985).
Enzyme Inhibition for Therapeutic Applications
- Synthesis and evaluation of tetrahydropyrimidine-5-carboxylates for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase indicate a research interest in compounds with potential therapeutic applications. While not directly related, such studies suggest that (S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride could be explored for similar biological activities and potential therapeutic uses (Sujayev et al., 2016).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it.
Orientations Futures
The future directions would depend on the current uses and research involving this compound. If it’s a novel compound, future research might involve exploring its synthesis, properties, and potential applications.
Please consult relevant scientific literature or a chemistry professional for more accurate and detailed information. This analysis is based on general chemical knowledge and the structure suggested by the name of the compound. It may not be entirely accurate for this specific compound.
Propriétés
IUPAC Name |
ethyl (2S)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJRDSEIIEWOV-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(N1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
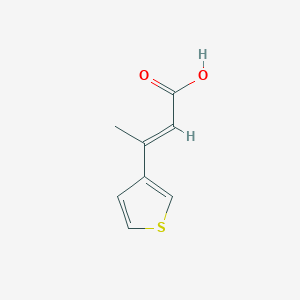
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)
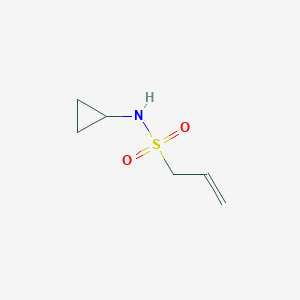
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
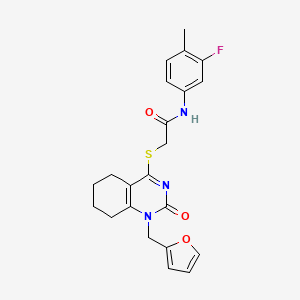
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
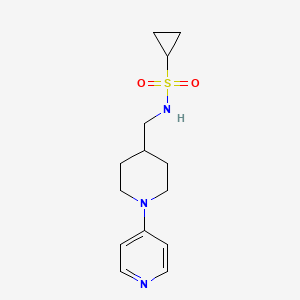
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2844443.png)